molecular formula C12H14O3 B1322232 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid CAS No. 848328-57-4

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid

Cat. No.: B1322232
CAS No.: 848328-57-4
M. Wt: 206.24 g/mol
InChI Key: FYOFPRGAVPMDRY-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a cyclopropane ring substituted with a benzyloxy methyl group and a carboxylic acid group

Scientific Research Applications

2-((Benzyloxy)methyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method includes the reaction of a benzyloxy methyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and scalable purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid.
  • Reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.
  • Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules. These interactions can influence various molecular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the benzyloxy methyl group, making it less hydrophobic and potentially less active in certain biological contexts.

    Benzyloxyacetic acid: Contains a benzyloxy group but lacks the cyclopropane ring, which may affect its reactivity and binding properties.

    2-((Benzyloxy)methyl)butanoic acid: Similar structure but with a butanoic acid backbone instead of a cyclopropane ring, which can influence its chemical and biological properties.

Uniqueness: 2-((Benzyloxy)methyl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a benzyloxy methyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOFPRGAVPMDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 0.23 mol of the compound obtained in Step 1 in 500 ml of ethanol, 230 ml of 1N sodium hydroxide solution and 5 ml of dimethyl sulphoxide is heated at reflux for 2 hours and is then concentrated. The residue is taken up in a mixture of water/ether. After conventional treatment, the combined organic phases are concentrated. Chromatography of the residue over silica gel (dichloromethane/tetrahydrofuran: 97/3) allows a cis/trans mixture of the products obtained to be isolated, some of the fractions of which have a preponderance of the cis isomer and some a preponderance of the trans isomer.
Name
compound
Quantity
0.23 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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